4-溴恶唑

描述

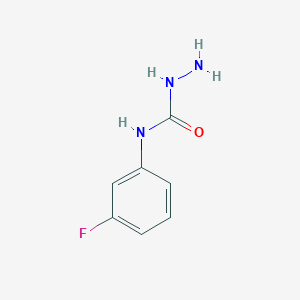

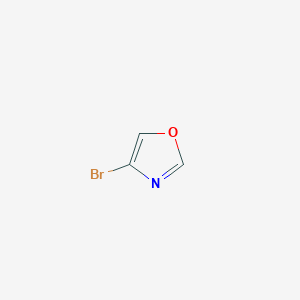

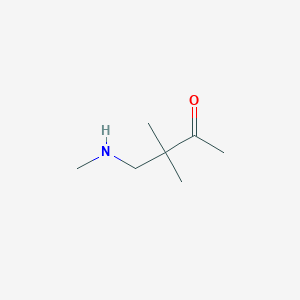

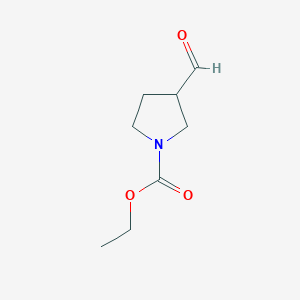

4-Bromooxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure. It has been used in several scientific research studies due to its unique properties and potential applications.

科学研究应用

共价配体发现和抗癌药物开发:3-溴-4,5-二羟恶唑靶向人蛋白质组中的反应性半胱氨酸,显示出共价配体发现和抗癌药物开发的潜力 (Byun 等人,2023 年)。

蛋白质晶体学:4-溴吡唑,一种相关化合物,被确定为蛋白质晶体学中用于实验相位测定的低成本、安全的化合物 (Bauman 等人,2016 年)。

抗氧化剂和抗缺氧剂:5-(5-溴呋喃-2-基)-4R-1,2,4-三唑-3-硫醇的衍生物具有作为抗氧化剂和抗缺氧剂的潜力,可用于药物开发和植物保护产品 (Bigdan,2021 年)。

2-芳基-和 5-烷基-2-芳基恶唑的合成:一种由 2-芳基-5-溴恶唑制备 2-芳基-和 5-烷基-2-芳基恶唑的方法是有效的,在 5-氘代衍生物和烷基卤化物的合成中具有潜在应用 (Kashima 和 Arao,1989 年)。

铃木-宫浦偶联:一种以 DMF 为溶剂的可扩展、高度区域选择性 C-4 溴化方法,可产生用于与芳基硼酸进行铃木-宫浦偶联的有效 4-溴恶唑 (Li 等人,2007 年)。

药品生产中的质量保证:一种用于测定溴化 1-(-苯乙基)-4-氨基-1,2,4-三唑片剂中相关杂质的方法,可确保高质量的药品生产 (Derevianko 和 Skoryna,2020 年)。

溴结构域抑制剂:3,5-二甲基异恶唑衍生物,类似于 4-溴恶唑,显示出作为有效溴结构域抑制剂的潜力,与癌症治疗相关 (Hewings 等人,2013 年)。

抗炎治疗:3,5-二甲基异恶唑作为组蛋白-溴结构域相互作用的选择性抑制剂,表明它们可用于抗增殖和抗炎治疗 (Hewings 等人,2011 年)。

未来方向

4-Bromooxazole is a valuable building block in chemical synthesis . Its utility has been demonstrated in the Suzuki–Miyaura cross-coupling reaction under parallel synthesis conditions . Future research may focus on exploring new synthetic routes and applications of 4-Bromooxazole and its derivatives.

作用机制

Target of Action

Oxazole derivatives, which include 4-bromooxazole, are known to interact with various enzymes and receptors of biological systems . These interactions can lead to a wide range of biological activities.

Mode of Action

The mode of action of 4-Bromooxazole involves its interaction with these targets. The compound’s bromine atom can participate in electrophilic aromatic substitution reactions . This property allows 4-Bromooxazole to bind to its targets and induce changes in their function.

Biochemical Pathways

Oxazole derivatives are known to influence various biochemical pathways due to their ability to bind with different enzymes and receptors . The downstream effects of these interactions depend on the specific targets involved and can lead to a variety of biological responses.

Pharmacokinetics

The presence of heteroatoms in the oxazole core structure can enhance the pharmacokinetic properties of molecules . These properties can influence the bioavailability of 4-Bromooxazole, affecting its efficacy and safety profile.

属性

IUPAC Name |

4-bromo-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO/c4-3-1-6-2-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECNEVFIYVUTEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1240598-57-5 | |

| Record name | 4-bromo-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the synthesis of 4-bromooxazole derivatives described in the research significant?

A1: The research highlights a novel method for synthesizing 4-bromooxazole derivatives with high regioselectivity. [] This is important because 4-bromooxazoles are valuable building blocks for synthesizing more complex molecules, particularly in medicinal chemistry and material science. The described method uses dimethylformamide (DMF) as the solvent, which proved crucial in achieving a significantly improved ratio of C-4 to C-2 bromination. This regioselective bromination at the C-4 position is advantageous because it allows for further functionalization through Suzuki–Miyaura coupling reactions with various arylboronic acids, broadening the scope of potential compounds that can be synthesized. []

Q2: Besides its role in regioselective bromination, are there other notable findings regarding the synthesis described in the research?

A2: Yes, the research also introduces a straightforward and efficient method for purifying the synthesized compounds. [] This method utilizes triethylamine to effectively remove residual palladium and iron catalysts, reducing their levels to less than 10 ppm. This purification step is essential for ensuring the purity of the final 4-bromooxazole derivatives and preventing potential interference from catalyst residues in subsequent reactions or applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)

![5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B40836.png)